6,7-dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Description
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a substituted tetrahydroisoquinoline (THIQ) derivative characterized by its 6,7-dimethoxy aromatic core, a 3-methoxybenzoyl group at position 2, and a phenyl substituent at position 1.
Properties
IUPAC Name |
(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-28-20-11-7-10-19(14-20)25(27)26-13-12-18-15-22(29-2)23(30-3)16-21(18)24(26)17-8-5-4-6-9-17/h4-11,14-16,24H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLDRMFQXKCVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3=CC(=C(C=C3C2C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pomeranz-Fritsch-Bobbitt Cyclization
This classical method involves condensing benzaldehyde derivatives with aminoethanol analogs under acidic conditions. For example, in the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a morpholinone intermediate formed via the Petasis reaction undergoes cyclization using polyphosphoric acid or hydrobromic acid to yield the tetrahydroisoquinoline scaffold. Adapting this to the target compound would require substituting benzaldehyde with a 3,4-dimethoxyphenyl precursor and introducing the 3-methoxybenzoyl group at the C2 position post-cyclization.
Petasis Reaction for Intermediate Synthesis
The Petasis reaction enables the assembly of aryl-substituted morpholinones, which serve as precursors for cyclization. For instance, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one was synthesized from 3,4-dimethoxyphenylboronic acid, glyoxylic acid, and 2,2-diethoxyethylamine. Hydrolysis and subsequent cyclization of such intermediates could generate the tetrahydroisoquinoline backbone with methoxy substituents at positions 6 and 7.
Introduction of the 3-Methoxybenzoyl Group
The 2-position acylation is critical for introducing the 3-methoxybenzoyl moiety.
Friedel-Crafts Acylation
After forming the tetrahydroisoquinoline core, Friedel-Crafts acylation using 3-methoxybenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) could install the acyl group. However, regioselectivity must be controlled to ensure acylation occurs at the C2 position rather than the electron-rich methoxy-substituted aromatic ring.
Direct Coupling via Nucleophilic Acyl Substitution
An alternative approach involves pre-functionalizing the tetrahydroisoquinoline intermediate with a leaving group (e.g., bromide) at C2, followed by reaction with 3-methoxybenzoyl lithium or Grignard reagent. This method, though less common, avoids competing electrophilic substitution reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization steps typically require polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (70–90°C). For example, the Pomeranz-Fritsch-Bobbitt cyclization of N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one in hydrobromic acid achieved optimal yields at 90°C.
Catalytic Enhancements
The use of Brønsted acids (e.g., HBr, HCl) or Lewis acids (e.g., PCl₅) accelerates cyclization. In the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, phosphorus pentoxide and phosphorus oxychloride were critical for achieving 86.7% yield during the oxidization cyclization step.
Stereochemical Considerations
Chiral Resolution
If the target compound exhibits chirality at C1 or C3, resolution using chiral auxiliaries or enzymatic methods may be necessary. For example, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline was resolved via diastereomeric salt formation with D-tartrate, yielding 43.7% enantiomeric excess.
Asymmetric Synthesis
Catalytic asymmetric hydrogenation of imine intermediates using chiral catalysts (e.g., BINAP-Ru complexes) could directly yield enantiomerically pure tetrahydroisoquinoline derivatives, though this approach remains underexplored for heavily substituted analogs.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield various tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce different tetrahydroisoquinoline derivatives with varying substituents.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its effects on various biological targets, demonstrating potential in several therapeutic areas:
Anticancer Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Mechanism : The compound may interfere with cellular signaling pathways involved in cancer progression.
- Case Study : A study published in ChemMedChem highlighted the synthesis of isoquinoline derivatives that showed promising anticancer activity against human cancer cell lines .
Neuroprotective Effects
Tetrahydroisoquinolines are known for their neuroprotective effects. Research suggests that this compound may protect neuronal cells from oxidative stress and apoptosis:
- Mechanism : It is hypothesized to modulate neurotransmitter systems and reduce neuroinflammation.
- Case Study : A study demonstrated that related compounds could significantly reduce neurodegeneration in animal models of Alzheimer's disease .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activities against various pathogens:
- Mechanism : The exact mechanism remains under investigation but may involve disruption of microbial cell membranes.
- Case Study : Research has indicated effectiveness against both Gram-positive and Gram-negative bacteria, warranting further exploration in drug development .
Material Science Applications
Beyond pharmacology, the compound's unique chemical structure lends itself to applications in material science:
Organic Electronics
The electronic properties of tetrahydroisoquinoline derivatives make them suitable for applications in organic semiconductors:
- Application : Used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Case Study : Research has shown that modifying the molecular structure can enhance charge transport properties, making them viable candidates for electronic applications .
Summary of Key Findings
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as pain relief or anti-inflammatory effects.
Comparison with Similar Compounds
Key Trends :
- Triazole and tetralin substituents optimize P-gp inhibition by enhancing lipophilicity and target engagement .
- Phenylalkyl linkers (e.g., phenethyl groups) balance solubility and membrane permeability .
Antifungal Agents
Key Trends :
Neuroactive Compounds
Key Trends :
- N-Alkylation and aromatic heterocycles (e.g., indole) modulate neurotoxicity and receptor affinity .
Physicochemical Properties
Biological Activity
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure
The compound can be represented as follows:
Anticancer Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit significant potential in combating multidrug resistance (MDR) in cancer therapy. A series of derivatives were synthesized and tested for their cytotoxicity against the K562 cell line. Notably:
- In vitro Studies : Compounds 6e, 6h, and 7c demonstrated IC50 values of 0.66 µM, 0.65 µM, and 0.96 µM respectively, indicating potential as effective MDR modulators compared to verapamil .
- Mechanism of Action : These compounds enhance the accumulation of doxorubicin in resistant cells by inhibiting P-glycoprotein (P-gp), a key player in drug efflux .
| Compound | IC50 (µM) | Ratio Factor |
|---|---|---|
| 6e | 0.66 | 24.13 |
| 6h | 0.65 | 24.50 |
| 7c | 0.96 | 16.59 |
Antibacterial Activity
The antibacterial properties of tetrahydroisoquinoline derivatives have also been explored:
- Effectiveness : Compounds exhibited activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The binding affinity to bacterial FtsZ protein suggests a mechanism that disrupts bacterial cell division .
- Comparative Studies : In a comparative study with standard antibiotics, certain derivatives showed inhibition zones comparable to ceftriaxone, indicating their potential as alternative antibacterial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is evidenced by their ability to inhibit pro-inflammatory cytokines:
- Cytokine Inhibition : Compounds were tested for their effects on IL-6 and TNF-α levels. Some derivatives showed stronger inhibition than dexamethasone at equivalent concentrations .
Case Studies
- Multidrug Resistance Reversal : A study highlighted the efficacy of a specific derivative in reversing doxorubicin resistance in K562/A02 cells with an EC50 of 127.5 nM and a therapeutic index greater than 784.3 .
- Antibacterial Mechanism : Another investigation focused on the binding interactions between isoquinoline derivatives and the FtsZ protein in Staphylococcus aureus, establishing a clear link between structure and biological activity .
Q & A
Q. What are common synthetic strategies for 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline?
The synthesis typically involves cyclization of precursors such as methoxy-substituted benzaldehydes and amines. For example:
- Pictet-Spengler Cyclization : A benzaldehyde derivative reacts with a phenethylamine precursor under acidic conditions to form the tetrahydroisoquinoline core. Substituents like methoxy groups are introduced via pre-functionalized starting materials .
- Acylation : Post-cyclization acylation with 3-methoxybenzoyl chloride introduces the 3-methoxybenzoyl group at position 2. Reaction conditions (e.g., THF with triethylamine) are critical for yield optimization .
Q. How is the compound structurally characterized in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Using synchrotron or laboratory X-ray sources (e.g., Mo-Kα radiation).
- Refinement : Software like SHELXL or OLEX2 refines bond lengths, angles, and torsion angles, confirming the half-chair conformation of the tetrahydroisoquinoline ring .
- Validation : R-factors (< 0.05) and residual electron density maps ensure accuracy .
Q. What spectroscopic methods are used to validate purity and structure?
- NMR : and NMR confirm substituent positions (e.g., methoxy groups at C6/C7 and benzoyl at C2). Coupling constants reveal stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can enantiomeric purity be achieved during synthesis?
- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively acylate one enantiomer of intermediates. For example, kinetic resolution of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives using phenyl acetate as an acyl donor yields >99% enantiomeric excess (ee) .
- Chiral Auxiliaries : Use of chiral amines or catalysts in asymmetric Pictet-Spengler reactions .
Q. What experimental design considerations address low yields in acylation reactions?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reactivity of acylating agents.
- Catalysis : HBTU or DCC as coupling agents enhance efficiency in benzoylation steps .
- Stoichiometry : Excess acyl donor (1.2–1.5 equivalents) drives reactions to completion .
Q. How does the compound interact with biological targets like P-glycoprotein (P-gp)?
- In Vitro Assays : Radiolabeled analogs (e.g., -tariquidar derivatives) are used in competitive binding assays to measure P-gp inhibition. IC values correlate with structural modifications (e.g., substituents on the benzoyl group) .
- Molecular Docking : DFT-based models predict binding affinities by analyzing hydrophobic interactions with P-gp’s transmembrane domains .
Q. What explains contradictory reports on the compound’s anticancer activity?
Discrepancies arise from:
- Substituent Effects : Minor changes (e.g., methyl vs. methoxy groups) alter pharmacokinetics and target selectivity .
- Cell Line Variability : MRP1-overexpressing vs. P-gp-overexpressing cancer models show differential sensitivity .
- Assay Conditions : Variations in ATP concentrations or efflux pump inhibitors impact IC measurements .
Q. How is density functional theory (DFT) applied to study reactivity?
- Geometry Optimization : B3LYP/6-311G(d,p) basis sets predict bond lengths and angles, validated against SCXRD data .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps quantify stability and reactivity toward electrophiles/nucleophiles .
- Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic (methoxy oxygens) and electrophilic (carbonyl carbons) sites .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
